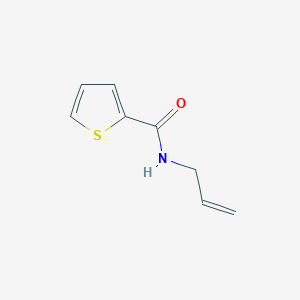

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGECLJXFUPJOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Prop 2 En 1 Yl Thiophene 2 Carboxamide and Its Analogues

N-Acylation Reactions for Thiophene-2-carboxamide Core Formation

The cornerstone of synthesizing N-(prop-2-en-1-yl)thiophene-2-carboxamide is the creation of the robust amide linkage between a thiophene-2-carbonyl precursor and an allyl amine. This is typically accomplished through N-acylation reactions, which are fundamental in organic synthesis.

Utilizing Thiophene-2-carbonyl Halides with Amines

A common and effective method for forming the thiophene-2-carboxamide core involves the reaction of a thiophene-2-carbonyl halide, most frequently thiophene-2-carbonyl chloride, with allylamine (B125299). This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride readily couples with the amine.

The general procedure involves dissolving the allylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base to neutralize the hydrochloric acid byproduct. Thiophene-2-carbonyl chloride is then added, typically at a reduced temperature to control the exothermic reaction, and the mixture is stirred until completion. The choice of base is crucial to prevent the protonation of the amine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine (TEA) or pyridine. A study detailing the synthesis of various thiophene-carboxamide derivatives reports the use of thionyl chloride to convert 5-bromothiophene-2-carboxylic acid to the corresponding acyl chloride, which is then reacted with an amine in the presence of TEA and DCM mdpi.com. This methodology is directly applicable to the synthesis of the target molecule.

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Yield |

| Thiophene-2-carbonyl chloride | Allylamine | Dichloromethane (DCM) | Triethylamine (TEA) | >85% |

| Thiophene-2-carbonyl chloride | Allylamine | Tetrahydrofuran (THF) | Pyridine | >80% |

Alternative Amide Bond Forming Reagents and Conditions

Beyond the use of acyl halides, a plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids, offering milder reaction conditions and broader functional group tolerance. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

For the synthesis of this compound from thiophene-2-carboxylic acid and allylamine, common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. A 2018 study highlights the use of various acid chlorides and amines to form amides under neutral conditions in a phosphate (B84403) buffer, demonstrating a green chemistry approach scispace.com. Another publication describes the synthesis of thiophene-thiourea derivatives by reacting thiophene-2-carbonyl chloride with ammonium thiocyanate, followed by condensation with an amine, showcasing the versatility of the thiophene-2-carbonyl scaffold scispace.com.

The general protocol involves stirring a mixture of the carboxylic acid, amine, coupling agent, and any additives in a suitable solvent like DCM or dimethylformamide (DMF) at room temperature. The choice of reagent and conditions can be tailored to the specific substrates and desired purity of the product.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent |

| Thiophene-2-carboxylic acid | Allylamine | DCC | HOBt | Dichloromethane |

| Thiophene-2-carboxylic acid | Allylamine | EDC | HOBt | Dimethylformamide |

| Thiophene-2-carboxylic acid | Allylamine | HATU | DIPEA | Dimethylformamide |

Strategies for Introduction of the Prop-2-en-1-yl Moiety

An alternative synthetic pathway involves first forming the thiophene-2-carboxamide core with ammonia, followed by the introduction of the prop-2-en-1-yl (allyl) group onto the amide nitrogen.

Direct N-Alkylation with Prop-2-en-1-yl Electrophiles

Direct N-alkylation of a primary amide, such as thiophene-2-carboxamide, can be achieved by reacting it with a prop-2-en-1-yl electrophile, for instance, allyl bromide. This reaction typically requires a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like THF or DMF. The resulting amidate anion then undergoes a nucleophilic substitution reaction with the allyl halide. While effective, this method can sometimes lead to over-alkylation or side reactions, and thus reaction conditions must be carefully controlled.

Catalytic Allylation Approaches on the Amide Nitrogen

More modern and often milder approaches to N-alkylation involve the use of transition metal catalysts. Palladium-catalyzed allylation reactions, for example, have been developed for the N-alkylation of various nitrogen-containing compounds. In the context of amides, a palladium(0) catalyst can react with an allylic precursor, such as allyl acetate or allyl carbonate, to form a π-allyl palladium complex. This complex is then susceptible to nucleophilic attack by the deprotonated amide. This catalytic approach often offers higher selectivity and proceeds under milder conditions compared to traditional N-alkylation methods. A detailed study on the synthesis of amidines from N-allyl-N-sulfonyl ynamides highlights the intricacies of palladium-catalyzed allyl transfer reactions, which could be conceptually applied to the allylation of thiophene-2-carboxamide nih.gov.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to amide bond formation to reduce the environmental impact of these ubiquitous transformations. Key areas of focus include the use of safer solvents, catalytic processes, and atom-economical reagents.

For the synthesis of this compound, several green strategies can be envisioned. The use of water as a solvent for N-acylation reactions is a highly desirable goal. A 2013 study demonstrated a water-soluble copper(II) catalyst for the synthesis of N-substituted amides from nitriles and amines in refluxing water, offering a green alternative to traditional methods mdpi.com. Another approach involves solvent-free reactions, which can significantly reduce waste. A 2017 paper describes a solvent-free synthesis of amides from various acids and urea using boric acid as a catalyst ptfarm.pl.

Catalytic methods, as described for both amide bond formation and N-allylation, are inherently greener than stoichiometric approaches as they reduce the amount of waste generated. The development of recyclable catalysts further enhances the sustainability of these processes. The selection of starting materials also plays a role; for instance, using thiophene-2-carboxylic acid, which can be derived from biorenewable sources, would be a greener choice than starting from petroleum-derived precursors. The pursuit of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by minimizing purification steps and solvent usage.

Development of Solvent-Free and Aqueous Medium Syntheses

The pursuit of environmentally benign chemical processes has led to the development of synthetic routes for thiophene (B33073) carboxamides that operate under solvent-free conditions or in aqueous media. Eliminating organic solvents is a primary goal in green chemistry, as they are often volatile, toxic, and contribute significantly to chemical waste.

Water, as a solvent, offers an ideal green alternative due to its non-toxicity, non-flammability, and abundance. Ultrasound-assisted synthesis has been effectively employed for preparing heterocycles in aqueous media under catalyst-free conditions. mdpi.com This combination of ultrasound and water provides a sustainable pathway for the synthesis of various valuable compounds. mdpi.com

Microwave-Assisted and Ultrasound-Mediated Reaction Optimization

To accelerate reaction times and improve energy efficiency, microwave-assisted and ultrasound-mediated techniques have been widely adopted in the synthesis of thiophene carboxamides. These non-conventional energy sources can significantly enhance reaction rates and yields compared to traditional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions through the efficient heating of polar molecules via dielectric loss. This technology has been successfully applied to the Gewald reaction to produce 5-substituted-2-aminothiophenes. organic-chemistry.org The use of microwaves reduced the reaction time from 4 hours with classical heating to just 20 minutes, while also improving yields and product purity. organic-chemistry.org Similarly, the synthesis of various 4-(2-arylamino-acetamido)thiophene-3-carboxamides was achieved in 15 minutes using microwave irradiation at 120 °C. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net A series of novel 5-bromo-thiophene containing chalcone derivatives were synthesized under ultrasonic irradiation, resulting in good yields and short reaction times under mild conditions. researchgate.net The use of ultrasound can decrease both solvent and energy consumption while increasing product yield and selectivity. researchgate.net

The table below illustrates the advantages of these modern techniques over conventional heating.

| Reaction / Compound | Method | Catalyst / Solvent | Time | Yield | Reference |

| 4-arylazo-5-hydroxy-benzamide derivatives | Conventional Heating | DBU / 1,4-dioxane | 2 h | 45-60% | nih.gov |

| 4-arylazo-5-hydroxy-benzamide derivatives | Microwave Irradiation | DBU / 1,4-dioxane | 3 min | 52-68% | nih.gov |

| 5-Substituted-2-aminothiophenes (Gewald) | Conventional Heating | Morpholine / Ethanol | 4 h | - | organic-chemistry.org |

| 5-Substituted-2-aminothiophenes (Gewald) | Microwave Irradiation | Morpholine / Ethanol | 20 min | High | organic-chemistry.org |

| 5-bromo-thiophene chalcones | Ultrasound Irradiation | LiOH·H₂O | 15-25 min | 88-95% | researchgate.net |

Exploration of Catalyst-Free and Sustainable Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of hazardous catalysts, particularly heavy metals. Research into the synthesis of thiophene carboxamides has explored both catalyst-free reactions and the use of more sustainable catalytic systems.

Catalyst-free approaches are often facilitated by green solvents or energy sources. For instance, multi-component reactions for synthesizing valuable dihydroquinolines have been performed in an aqueous medium under ultrasound irradiation at 60 °C without any catalyst, achieving high yields of 90–97%. mdpi.com

When catalysts are necessary, the focus shifts to sustainable options. These include:

Metal-Free Catalysts: Brønsted superacids have been used for the metal-free synthesis of thioamides and amides. rsc.org

Organocatalysts: L-proline, an amino acid, has been shown to efficiently catalyze the one-pot synthesis of functionalized 2-aminothiophene scaffolds under mild conditions with low catalyst loading. organic-chemistry.org

Recyclable Heterogeneous Catalysts: Covalent organic frameworks (COFs) are emerging as environmentally friendly, recyclable heterogeneous photocatalysts. Thiophene-based COFs have been developed for the dehydrogenative cross-coupling of thiols, demonstrating the potential of these materials in sustainable synthesis. bohrium.com

Multicomponent Reaction Strategies for Thiophene Carboxamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov These one-pot processes reduce the number of synthetic steps, minimizing waste and simplifying purification. nih.govnih.gov

Several MCRs are pivotal in the synthesis of thiophene derivatives:

The Gewald Reaction: This is a classic MCR that involves the condensation of a ketone or aldehyde with an α-cyano ester and elemental sulfur in the presence of a base to form a 2-aminothiophene. rsc.org This reaction has been adapted for use with microwave assistance to improve efficiency. organic-chemistry.org

Other MCRs: Researchers have devised highly effective MCRs for producing thiophene derivatives in a single step under solvent-free conditions. nih.gov Ultrasound has also been used to assist the three-component synthesis of thiophenes, combining aldehydes, ammonium acetate, and 1,3-dicarbonyl compounds with nanocatalysts in green solvents. researchgate.net These strategies provide versatile and efficient routes to a wide array of substituted thiophene carboxamide derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Prop 2 En 1 Yl Thiophene 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of N-(prop-2-en-1-yl)thiophene-2-carboxamide provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the amide proton, and the protons of the N-allyl group.

The three protons on the thiophene ring appear as a characteristic set of coupled multiplets in the aromatic region. Specifically, the proton at position 5 (H-5) is expected to resonate as a doublet of doublets, coupling to both H-4 and H-3. Similarly, H-3 will appear as a doublet of doublets, while H-4 will present as a triplet or a doublet of doublets, depending on the resolution and the relative magnitudes of the coupling constants.

The N-allyl group gives rise to three distinct signals. The methylene protons (-CH₂-) adjacent to the nitrogen atom typically appear as a doublet of triplets. The vinyl group produces a complex multiplet for the internal methine proton (-CH=) and two separate signals for the terminal vinylic protons (=CH₂), which are diastereotopic. The amide proton (N-H) is often observed as a broad triplet, coupling to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 7.5 - 8.5 | br t | ~5-6 |

| Thiophene H-5 | 7.4 - 7.6 | dd | J₅,₄ ≈ 5.0, J₅,₃ ≈ 1.2 |

| Thiophene H-3 | 7.5 - 7.7 | dd | J₃,₄ ≈ 3.6, J₃,₅ ≈ 1.2 |

| Thiophene H-4 | 7.0 - 7.2 | dd (or t) | J₄,₅ ≈ 5.0, J₄,₃ ≈ 3.6 |

| Allyl -CH= | 5.8 - 6.0 | m | - |

| Allyl =CH₂ (trans) | 5.2 - 5.3 | ddt | J_trans ≈ 17.2, J_gem ≈ 1.5, J_vic ≈ 1.5 |

| Allyl =CH₂ (cis) | 5.1 - 5.2 | ddt | J_cis ≈ 10.2, J_gem ≈ 1.5, J_vic ≈ 1.5 |

Note: Chemical shifts are solvent-dependent. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, br = broad.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The amide carbonyl carbon is the most deshielded, appearing significantly downfield. The carbons of the thiophene ring resonate in the aromatic region, with the carbon attached to the carboxamide group (C-2) being distinct from the others. The three carbons of the allyl group appear in the aliphatic and vinylic regions of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C=O (Amide) | 161 - 164 | C |

| Thiophene C-2 | 138 - 141 | C |

| Thiophene C-5 | 128 - 130 | CH |

| Thiophene C-3 | 129 - 131 | CH |

| Thiophene C-4 | 127 - 129 | CH |

| Allyl -CH= | 133 - 135 | CH |

| Allyl =CH₂ | 116 - 118 | CH₂ |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show clear cross-peaks between adjacent protons, such as H-3/H-4, H-4/H-5 on the thiophene ring, and all adjacent protons within the N-allyl group (N-H/N-CH₂-, N-CH₂-/-CH=, -CH=/=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the thiophene H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A cross-peak between the amide proton (N-H) and the carbonyl carbon (C=O).

Correlations from the methylene protons of the allyl group (N-CH₂-) to the carbonyl carbon (C=O), confirming the N-acyl linkage.

Correlations from the thiophene H-3 proton to both the carbonyl carbon (C=O) and the thiophene C-2 and C-5 carbons, confirming the attachment of the carboxamide group to the ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound is dominated by absorptions from the amide and alkene moieties.

The most prominent features include a sharp absorption for the N-H stretch of the secondary amide, a very strong and sharp absorption for the amide C=O stretch (Amide I band), and another strong band for the N-H bend coupled with C-N stretching (Amide II band). The allyl group is identified by its =C-H and C=C stretching vibrations. The thiophene ring contributes characteristic aromatic C-H and C=C stretching absorptions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3250 | Medium-Strong |

| Aromatic C-H | Stretch (Thiophene) | 3100 - 3050 | Medium |

| Vinylic =C-H | Stretch (Allyl) | 3080 - 3020 | Medium |

| Amide C=O | Stretch (Amide I) | 1650 - 1630 | Strong |

| Alkene C=C | Stretch (Allyl) | 1645 - 1635 | Medium-Weak |

| Amide N-H | Bend (Amide II) | 1560 - 1530 | Strong |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. mdpi.com For this compound (molecular formula C₈H₉NOS), the calculated monoisotopic mass is 167.0405 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

In addition to molecular weight, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙ or [M+H]⁺) breaks apart in predictable ways. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage at the carbonyl group, leading to the formation of the stable thiophenoyl cation (m/z 111.00) and loss of an allyl-amine radical.

Cleavage of the N-C(allyl) bond , resulting in a protonated thiophene-2-carboxamide fragment (m/z 128.01) and an allyl radical.

McLafferty rearrangement is not possible, but other rearrangements involving the thiophene ring could occur.

The identification of these characteristic fragments provides strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography offers the most definitive structural information by mapping the precise positions of atoms in the solid state. While experimental data for this specific compound is not widely published, analysis of related thiophene carboxamide structures allows for a detailed prediction of its solid-state conformation.

Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing. The most significant interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This N-H···O=C hydrogen bonding would likely link the molecules into chains or sheets, forming a stable, ordered crystal lattice.

Advanced Spectroscopic Probes for Electronic and Vibrational States (e.g., UV-Vis Absorption, Raman Spectroscopy)

The electronic and vibrational characteristics of this compound are amenable to investigation by advanced spectroscopic techniques, primarily UV-Vis absorption and Raman spectroscopy. While specific experimental data for this particular molecule is not extensively available in public literature, a comprehensive understanding of its spectroscopic properties can be derived from theoretical studies and experimental data from structurally analogous thiophene-2-carboxamide derivatives.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet and visible light by this compound would be expected to arise from π-π* and n-π* transitions associated with the conjugated system of the thiophene ring and the carboxamide group.

Detailed computational studies on similar thiophene derivatives have been performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict their electronic absorption spectra. For instance, studies on various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have utilized DFT calculations to understand their electronic properties nih.gov. The ultraviolet spectra of numerous thiophene derivatives have been measured, showing that substituents on the thiophene ring can influence the position and intensity of the absorption bands nii.ac.jp.

Based on the analysis of related thiophene-2-carboxamide structures, the UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption maxima (λmax). The primary absorption band, corresponding to the π-π* transition of the thiophene chromophore, is likely to appear in the range of 250-300 nm. The exact position of this peak can be influenced by the solvent environment and the electronic coupling between the thiophene ring, the carboxamide linker, and the N-allyl group. The n-π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the amide group, is expected to be of lower intensity and may be observed as a shoulder on the main absorption band.

| Compound Type | Anticipated λmax (nm) | Electronic Transition | Reference Context |

|---|---|---|---|

| Thiophene-2-carboxamide Derivatives | 250-300 | π-π | General range for thiophene chromophore nii.ac.jp |

| N-substituted Thiophene-2-carboxamides | ~280 | π-π | Based on substituted thiophenes nii.ac.jp |

| Thiophene-2-carboxamide Derivatives | >300 | n-π* | Potential shoulder on main peak |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

Theoretical calculations, particularly using DFT methods, have been successfully employed to simulate the vibrational spectra of thiophene derivatives and assign the observed Raman bands to specific molecular motions iosrjournals.orgresearchgate.netnih.gov. Experimental and theoretical studies on 2-thiophene carboxylic acid have provided a basis for understanding the vibrational modes of the thiophene-2-carboxamide core iosrjournals.org.

Key vibrational modes expected in the Raman spectrum of this compound include:

Thiophene Ring Vibrations: The characteristic stretching vibrations of the C-C and C=C bonds within the thiophene ring are expected in the 1300-1550 cm-1 region. The C-S stretching modes are typically observed at lower wavenumbers, around 650-850 cm-1 iosrjournals.org.

Amide Group Vibrations: The amide I band (primarily C=O stretching) is a strong Raman scatterer and is anticipated to appear in the range of 1640-1680 cm-1. The amide II (N-H bending and C-N stretching) and amide III bands are also characteristic features.

| Vibrational Mode | Anticipated Raman Shift (cm-1) | Assignment | Reference Context |

|---|---|---|---|

| Amide I (C=O stretch) | 1640-1680 | Carboxamide group | General amide region |

| C=C stretch (allyl) | ~1645 | Prop-2-en-1-yl group | Alkene vibrations |

| C=C stretch (thiophene) | 1500-1550 | Thiophene ring | Based on 2-thiophene carboxylic acid iosrjournals.org |

| C-C stretch (thiophene) | 1300-1450 | Thiophene ring | Based on 2-thiophene carboxylic acid iosrjournals.org |

| C-S stretch (thiophene) | 650-850 | Thiophene ring | Based on 2-thiophene carboxylic acid iosrjournals.org |

The combination of UV-Vis and Raman spectroscopy, supported by theoretical calculations, provides a powerful approach for the comprehensive characterization of the electronic and vibrational states of this compound.

Computational Chemistry and Theoretical Investigations of N Prop 2 En 1 Yl Thiophene 2 Carboxamide

Quantum Mechanical Calculations (Density Functional Theory and Møller-Plesset Perturbation Theory)

Quantum mechanical calculations are foundational in predicting the behavior of molecules. For thiophene-2-carboxamide derivatives, DFT, particularly with the B3LYP functional, is a widely used method to achieve a balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net These theoretical approaches enable a detailed examination of the molecule's fundamental characteristics.

The flexibility of N-(prop-2-en-1-yl)thiophene-2-carboxamide is primarily due to the rotation around the C-N amide bond and the single bonds within the prop-2-en-1-yl (allyl) group. Computational methods can map the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. mdpi.com

In this compound, the MEP map would reveal negative potential (red and yellow regions) around the electronegative oxygen and sulfur atoms, as well as the π-system of the thiophene (B33073) ring. These areas represent likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the amide hydrogen (N-H), indicating its susceptibility to nucleophilic attack. semanticscholar.org Such analyses are vital for predicting intermolecular interactions and chemical reactivity. mdpi.comtandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Properties

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. nih.gov

For thiophene-based systems, the HOMO is typically localized on the electron-rich thiophene ring, indicating it is the primary site of electron donation. nih.gov The LUMO is often distributed across the carboxamide group. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, which is relevant for understanding potential intramolecular charge transfer (ICT) processes. nih.govmdpi.com Computational studies on similar thiophene derivatives have reported HOMO-LUMO gaps in the range of 4 to 5 eV, indicating significant electronic stability. nih.govnih.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and reactive. nih.govnih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, electron delocalization, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). researchgate.net

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. researchgate.net These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net Calculations on related thiophene derivatives provide representative values for these important reactivity indices.

| Descriptor | Formula | Interpretation | Representative Value (eV) for Thiophene Derivatives |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.1 - 6.5 researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.4 - 1.8 researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | 2.3 - 2.4 researchgate.net |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | "Escaping tendency" of electrons. | -3.8 - -3.3 researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. | 2.3 - 2.8 researchgate.net |

Theoretical Spectroscopic Calculations and Comparison with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. nih.gov Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental spectra to confirm the molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical values, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecule. acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR spectra. mdpi.com This allows for the confident assignment of vibrational modes, such as the C=O and N-H stretching of the amide group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. semanticscholar.orgnih.gov This analysis helps identify the nature of electronic transitions, such as π → π* or n → π*, within the molecule. researchgate.net

This comparative approach between theoretical and experimental spectra is a standard procedure for the structural elucidation and characterization of newly synthesized compounds like this compound. researchgate.netnih.gov

Reaction Mechanisms and Chemical Reactivity of N Prop 2 En 1 Yl Thiophene 2 Carboxamide

Stability and Transformations of the Amide Bond (e.g., Hydrolysis)

Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. pressbooks.pub Consequently, the hydrolysis of amides is typically slow under neutral conditions and requires either strong acid or base catalysis and elevated temperatures to proceed at a significant rate. pressbooks.pubmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The expulsion of the amide anion is the rate-determining step, as the amide is a poor leaving group. pressbooks.pub Proton transfer from the initially formed carboxylic acid to the amide anion yields a carboxylate salt and allylamine (B125299). A final workup step with acid is necessary to obtain the free thiophene-2-carboxylic acid. libretexts.org

The electronic properties of the thiophene (B33073) ring can influence the rate of hydrolysis. The thiophene ring, particularly when the carboxamide group is at the 2-position, can affect the electron density at the carbonyl carbon. However, detailed kinetic studies on the hydrolysis of N-substituted thiophene-2-carboxamides are not extensively documented in the literature. Studies on the hydrolysis of structurally similar ortho-substituted benzene (B151609) carboxylic esters and 3-substituted thiophene-2-carboxylic esters have shown that substituents can profoundly alter the susceptibility to hydrolysis through steric and electronic effects. uoanbar.edu.iq

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. vaia.come-bookshelf.de The sulfur atom can donate a lone pair of electrons into the π-system, making the ring more electron-rich and thus more reactive than benzene towards electrophiles. e-bookshelf.de Electrophilic attack preferentially occurs at the C5 (α) position, as the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance involving the sulfur atom. vaia.com

However, the N-(prop-2-en-1-yl)carboxamide group at the C2 position is an electron-withdrawing and deactivating group. This deactivation arises from the inductive effect of the carbonyl group and its ability to withdraw electron density from the ring through resonance. As a result, electrophilic substitution on N-(prop-2-en-1-yl)thiophene-2-carboxamide will be slower than on unsubstituted thiophene. The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the C4 and C5 positions. The protonation of the carbonyl group under strongly acidic conditions can further enhance its deactivating effect. researchgate.net

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 5-nitro-N-(prop-2-en-1-yl)thiophene-2-carboxamide |

| Bromination | Br₂/FeBr₃ | 4-Bromo- and 5-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide |

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on benzene derivatives, especially when the ring is activated by strong electron-withdrawing groups. mdpi.comnih.govresearchgate.net The N-(prop-2-en-1-yl)carboxamide group, being electron-withdrawing, can facilitate nucleophilic attack, particularly if there is a suitable leaving group (e.g., a halogen) on the ring. The presence of additional electron-withdrawing groups, such as a nitro group, would further enhance the reactivity towards nucleophiles. mdpi.comnih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate. nih.gov

Chemical Transformations of the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) group is a versatile functionality that can undergo a variety of chemical transformations, including pericyclic reactions, olefin functionalization, polymerization, and radical reactions.

The alkene of the allyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org For an intermolecular reaction, the dienophile would react with a conjugated diene. The reactivity of the alkene in this compound as a dienophile is influenced by the electron-withdrawing nature of the adjacent amide group, which can lower the energy of the LUMO of the alkene, making it more reactive towards electron-rich dienes (a normal electron-demand Diels-Alder reaction). organic-chemistry.org

Furthermore, intramolecular Diels-Alder reactions are a possibility, where the thiophene ring itself could potentially act as the diene. While thiophene is aromatic and generally a poor diene in thermal cycloadditions, such reactions can be promoted under certain conditions. researchgate.net More plausibly, if the thiophene ring were to be substituted with a diene moiety, an intramolecular Diels-Alder reaction with the allyl group could occur. A study on the intramolecular Diels-Alder reaction of N-allyl 2-furoyl amides, a close structural analog, demonstrated that such cyclizations are feasible, with the reactivity being influenced by steric factors of substituents on the nitrogen atom. researchgate.net

The double bond of the prop-2-en-1-yl group can be readily functionalized.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation of acyclic allylic amides can be influenced by the nature of the amide functionality and the epoxidation reagent. lookchem.com In some cases, hydrogen bonding between the amide N-H and the peroxy acid can direct the oxidant to one face of the double bond, leading to diastereoselective epoxidation. lookchem.com

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Syn-dihydroxylation is typically observed with these reagents. wikipedia.org The stereoselectivity of dihydroxylation of acyclic allylic amines and their derivatives can be controlled by both substrate and reagent factors. koreascience.kr For instance, the use of chiral ligands in Sharpless asymmetric dihydroxylation can lead to the formation of chiral diols with high enantioselectivity. wikipedia.orgnih.gov

Table 2: Olefin Functionalization Reactions of the Prop-2-en-1-yl Group

| Reaction | Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA | N-(oxiran-2-ylmethyl)thiophene-2-carboxamide |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | N-(2,3-dihydroxypropyl)thiophene-2-carboxamide |

The allyl group is susceptible to radical addition reactions. wikipedia.org A common example is the anti-Markovnikov addition of HBr in the presence of peroxides. More synthetically useful are radical additions of other species. For instance, the thiol-ene reaction involves the radical-mediated addition of a thiol across the double bond. acs.org This reaction is highly efficient and proceeds via a radical chain mechanism, typically initiated by light or a radical initiator. acs.org The addition of a thiyl radical to the terminal carbon of the allyl group would generate a more stable secondary carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain.

The N-α alkyl radical adjacent to the amide nitrogen can also be a reactive intermediate. rsc.org Furthermore, radical additions to N-acylhydrazones, which are structurally related to amides, have been shown to be effective for carbon-carbon bond formation. acs.org

Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly utilized method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For derivatives of this compound, this reaction typically involves the coupling of a 5-bromo-substituted thiophene with various aryl or heteroaryl boronic acids. nih.govmdpi.com This versatile reaction is favored in both laboratory and industrial settings due to the stability and low toxicity of the organoboron reagents and the ability to carry out the reaction in aqueous media. nih.govresearchgate.net

The general scheme involves the reaction of 5-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Thiophene-2-Carboxamide Derivatives

| Parameter | Typical Reagents/Conditions | Source(s) |

|---|---|---|

| Thiophene Substrate | 5-Bromo-N-substituted-thiophene-2-carboxamide | mdpi.com |

| Coupling Partner | Aryl/heteroaryl boronic acids or pinacol (B44631) esters | mdpi.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | mdpi.com |

| Base | Potassium phosphate (B84403) (K₃PO₄), Potassium hydroxide (KOH) | nih.govmdpi.com |

| Solvent System | 1,4-Dioxane/Water, Toluene/Methanol | nih.govmdpi.comresearchgate.net |

| Temperature | Reflux (typically 80-110 °C) | mdpi.com |

Studies have shown that boronic acids with electron-donating groups tend to provide better yields compared to those with electron-withdrawing moieties. mdpi.com The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com

Stille and Negishi Coupling Reactions

The Stille and Negishi reactions offer alternative palladium-catalyzed pathways for thiophene derivatization, each utilizing different organometallic reagents.

The Stille reaction couples the organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is advantageous due to the air and moisture stability of many organostannane reagents. wikipedia.org However, a significant drawback is the high toxicity of tin compounds. organic-chemistry.org The reaction mechanism involves a catalytic cycle similar to the Suzuki coupling. wikipedia.org For thiophene derivatization, a tributylstannyl-activated coupling partner can be used to react with the brominated thiophene carboxamide. The reaction is sensitive to the electronic properties of the substrates, with electron-rich stannyl (B1234572) thiophenes undergoing a faster transmetalation step. researchgate.net

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. wikipedia.org This increased reactivity allows for couplings involving a wider range of carbon centers, including sp³, sp², and sp hybridized carbons. wikipedia.org Palladium is the most common catalyst, though nickel catalysts can also be employed. wikipedia.org While highly effective, organozinc reagents are typically moisture and air-sensitive, requiring stricter anhydrous reaction conditions. In a comparative study involving the synthesis of 2-bromo-2′-phenyl-5,5′-bithiophene, the Suzuki reaction was found to give a higher yield than the Negishi reaction. researchgate.net

Table 2: Comparison of Stille and Negishi Coupling Reactions

| Feature | Stille Coupling | Negishi Coupling | Source(s) |

|---|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) | wikipedia.orgwikipedia.org |

| Reactivity | Moderate | High | wikipedia.org |

| Functional Group Tolerance | Good | Very Good | wikipedia.org |

| Reagent Stability | Generally stable to air and moisture | Often sensitive to air and moisture | wikipedia.org |

| Toxicity | High (tin compounds) | Moderate | organic-chemistry.org |

| Key Advantage | Stability of reagents | High reactivity and versatility | wikipedia.orgwikipedia.org |

Direct Arylation Polymerization (DArP) for Oligomer/Polymer Formation

Direct Arylation Polymerization (DArP) has become a more sustainable and atom-efficient alternative to traditional cross-coupling methods for synthesizing conjugated polymers. researchgate.net This method avoids the pre-functionalization of one of the monomers with an organometallic group (like boron or tin) and instead forms C-C bonds by directly coupling a C-H bond with a C-halide bond. researchgate.netrsc.org

For this compound, this would involve treating the monomer, which possesses reactive C-H bonds on the thiophene ring (primarily at the 5-position), with a di-halogenated aromatic comonomer in the presence of a palladium catalyst. Thiophene and its derivatives are popular building blocks for organic semiconductors, and DArP is an effective method for creating thiophene-containing π-conjugated polymers. researchgate.netmdpi.com The reaction conditions, including the catalyst, ligand, base, and solvent, must be carefully optimized to control regioselectivity and minimize side reactions like homo-coupling, which can lead to defects in the polymer chain. researchgate.netresearchgate.net This technique offers a straightforward pathway to novel oligomers and polymers with tailored electronic properties for applications in organic electronics. rsc.orgscite.ai

Derivatization Strategies via the Amide Nitrogen and Carbonyl Oxygen

The amide linkage in this compound offers sites for further chemical modification, although these transformations are often more challenging than reactions on the thiophene ring.

The amide nitrogen possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Despite this, derivatization is possible under specific conditions. N-alkylation, for instance, can be achieved by first deprotonating the amide with a strong base (e.g., sodium hydride) to form the corresponding amide anion (amidate), followed by reaction with an alkyl halide. The prop-2-en-1-yl (allyl) group already present on the nitrogen influences the steric and electronic environment for any subsequent reactions.

The carbonyl oxygen is weakly basic and can be protonated or coordinated to Lewis acids. While direct O-alkylation of amides is difficult, it can be accomplished using powerful alkylating agents such as trialkyloxonium salts (e.g., Meerwein's salt), which generate a reactive imidate salt. Another potential transformation is the conversion of the carbonyl group to a thiocarbonyl group (a thioamide) using reagents like Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. Computational studies on simple thiophene-2-carboxamides have explored the conformational preferences, indicating that the s-cis conformer (where the carbonyl oxygen and thiophene sulfur are on the same side) is generally more stable. nih.gov Such conformational factors, along with intramolecular hydrogen bonding, can influence the reactivity of the amide group. nih.govstrath.ac.uk

Elucidation of Reaction Kinetics and Mechanistic Pathways

The efficiency and outcome of the transition metal-catalyzed reactions described above are governed by their underlying reaction kinetics and mechanistic pathways. For palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings, the mechanism is generally understood to proceed via a catalytic cycle.

The cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., 5-bromo-thiophene-2-carboxamide), inserting itself into the carbon-halogen bond to form a Pd(II) complex. researchgate.netwikipedia.org

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. researchgate.netyoutube.comwikipedia.org

Table 3: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Source(s) |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the R-X bond. | R-Pd(II)-X complex | wikipedia.orguwindsor.ca |

| Transmetalation | R' group from R'-M reagent replaces X on the palladium center. | R-Pd(II)-R' complex | wikipedia.orgacs.org |

| Reductive Elimination | R and R' groups couple to form R-R', regenerating the Pd(0) catalyst. | Pd(0) catalyst | youtube.comwikipedia.org |

Advanced Materials Science Applications of N Prop 2 En 1 Yl Thiophene 2 Carboxamide and Its Derivatives

Organic Electronic and Optoelectronic Materials

While thiophene (B33073) derivatives are a cornerstone in the field of organic electronics, specific studies detailing the role of N-(Prop-2-en-1-yl)thiophene-2-carboxamide are not found. Thiophene-based conjugated polymers are widely recognized for their exceptional optical and conductive properties, making them central to research in electronic applications. However, literature detailing the polymerization of this compound, either through its thiophene ring or the pendant allyl group, and the subsequent characterization of the resulting polymer for electronic applications, is not available.

Role as Precursors for Conjugated Oligomers and Polymers (e.g., Polythiophenes)

No specific studies detailing the use of this compound as a monomer for creating conjugated oligomers or polymers like polythiophenes were identified. Research in this area typically focuses on monomers like 3-alkylthiophenes or functionalized bithiophenes to create regioregular polymers with desirable electronic properties.

Potential in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

There is no available research data on the application or potential of this compound or its polymers in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The development of materials for these devices is a very active field, but this specific compound has not been a subject of published studies in this context.

Integration into Organic Field-Effect Transistors (OFETs) and Chemical Sensors

Similarly, no literature could be found regarding the integration of this compound into organic field-effect transistors (OFETs) or chemical sensors. Research on OFETs primarily utilizes thiophene-based copolymers designed to have high charge carrier mobility and stability, but studies involving this particular carboxamide are absent.

Photophysical Behavior and Luminescence Studies

The photophysical properties, such as fluorescence and phosphorescence, are critical for optoelectronic applications. While the behavior of many thiophene derivatives has been characterized, specific data for this compound is lacking.

Fluorescence and Phosphorescence Quantum Yield Analysis

No experimental data for the fluorescence or phosphorescence quantum yields of this compound has been published. Such analysis is fundamental to determining a compound's suitability for applications like OLEDs, but these measurements have not been reported for this molecule.

Investigation of Excited State Dynamics and Relaxation Processes

There are no dedicated studies on the excited state dynamics and relaxation processes of this compound. Understanding these processes, including the lifetimes of excited states and the pathways of energy dissipation (e.g., internal conversion, intersystem crossing), is crucial for designing efficient optoelectronic materials, but this information is not available for the specified compound.

Structure-Property Relationships in Luminescent Thiophene Systems

The luminescent properties of thiophene-based compounds are intrinsically linked to their molecular structure. The extended π-conjugated system of the thiophene ring serves as a fundamental chromophore. mdpi.com The photoluminescence of these systems can be finely tuned by strategic chemical modifications, establishing clear structure-property relationships.

Key structural elements that influence luminescence include:

The Thiophene Core: The electron-rich nature of the thiophene ring is a primary determinant of its optical properties. The degree of π-electron delocalization, which can be extended by fusing additional thiophene or other aromatic rings, directly impacts the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.commdpi.com For instance, lanthanide-thiophene-2,5-dicarboxylate hybrid materials exhibit luminescence, with Eu(III) and Tb(III) compounds showing characteristic emissions in the visible region. researchgate.net

Substituents on the Thiophene Ring: The position and electronic nature of substituents play a crucial role. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the HOMO-LUMO energy gap, leading to shifts in absorption and emission wavelengths. For example, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the electronic nature of the aryl substituent was found to modulate the electronic and nonlinear optical properties of the molecules. nih.gov

The N-Substituent: In the case of this compound, the allyl group (prop-2-en-1-yl) is not directly conjugated with the thiophene-carboxamide core. Therefore, its direct electronic effect on the luminescence is minimal. However, its presence can influence crystal packing and intermolecular interactions, which can indirectly affect solid-state emission properties. For other N-aryl-N-alkyl-thiophene-2-carboxamide compounds, the nature of these substituents is critical for their biological interactions and activity. nih.gov

The interplay of these structural factors determines the quantum yield, emission color, and sensitivity of the luminescence to the local environment. By systematically modifying these components, researchers can design thiophene-based materials with tailored photophysical properties for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.

Supramolecular Assembly and Self-Organization

The self-organization of this compound and its derivatives into well-defined supramolecular structures is governed by a combination of specific and directional non-covalent interactions. These interactions are fundamental in crystal engineering, dictating the packing of molecules in the solid state.

Analysis of Intermolecular Interactions in Crystal Engineering (e.g., Hydrogen Bonding, Chalcogen Bonds, π-π Stacking)

The crystal packing of thiophene carboxamides is a result of a delicate balance of several key intermolecular forces:

Hydrogen Bonding: The amide functionality (-CONH-) is a potent hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This leads to the formation of robust N−H···O hydrogen bonds, which are often the primary drivers in the assembly of these molecules, linking them into chains or more complex networks. nih.govmdpi.com In thioamides, where the carbonyl oxygen is replaced by sulfur, the N-H group acts as a stronger hydrogen bond donor, while the C=S group is a weaker acceptor compared to its oxygen counterpart. nsf.govresearchgate.netchemrxiv.org

Chalcogen Bonds: The sulfur atom of the thiophene ring can act as a chalcogen bond donor. This is an attractive, non-covalent interaction between an electrophilic region on the sulfur atom and a nucleophilic region (like a nitrogen or oxygen atom) on an adjacent molecule. semanticscholar.orgresearchgate.netnih.gov These S···N or S···O interactions, though generally weaker than conventional hydrogen bonds, are highly directional and can play a significant role in modulating molecular conformation and guiding supramolecular assembly. acs.orgacs.org For example, S···N chalcogen bonds have been observed to contribute to the formation of linear arrangements in thiophene derivatives. acs.org

π-π Stacking: The aromatic thiophene ring facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent rings. acs.orgnih.gov Depending on the relative orientation of the rings, these can be face-to-face or slipped-stack arrangements, contributing significantly to the cohesion of the crystal lattice. researchgate.net The substitution of an oxygen atom (in furan) with a sulfur atom (in thiophene) has been shown to increase the effectiveness of π-based interactions in the crystal packing of related carboxamide compounds. scispace.com

The following table summarizes the key intermolecular interactions and their typical geometric parameters found in thiophene-based crystal structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.0 (N···O) | Primary structural motif, forms chains/sheets nih.gov |

| Chalcogen Bond | S (Thiophene) | N, O, π-system | < 3.35 (S···N) | Directional control, conformational modulation acs.orgacs.org |

| π-π Stacking | Thiophene Ring | Thiophene Ring | 3.3 - 3.8 (Interplanar) | Stabilizes layered structures, influences electronic properties acs.orgnih.gov |

| C-H···π Interaction | C-H | Thiophene Ring | ~2.7 (H···Centroid) | Secondary stabilization, space-filling researchgate.net |

Rational Design and Formation of Ordered Supramolecular Architectures (e.g., Chains, Sheets, Ribbons)

By harnessing the directionality and hierarchy of the intermolecular interactions described above, it is possible to rationally design and construct ordered supramolecular architectures.

Chains: The most common motif formed by thiophene carboxamides involves one-dimensional (1D) chains held together by strong N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.gov These chains represent a robust and predictable supramolecular synthon.

Sheets and Ribbons: These 1D chains can further self-assemble into two-dimensional (2D) sheets or ribbons through weaker, secondary interactions. For instance, π-π stacking between the thiophene rings of parallel chains or weaker C-H···O or C-H···S hydrogen bonds can link the primary chains into a planar architecture. nih.gov The balance between hydrogen bonds, halogen bonds, and chalcogen bonds can dictate the formation of complex 2D chain-like assemblies. semanticscholar.org

Three-Dimensional Networks: The extension of these interactions in all three dimensions leads to the formation of a stable 3D supramolecular framework. This is often achieved through a combination of hydrogen bonding, π-stacking, and other weak van der Waals forces that connect the 2D sheets. nih.govmdpi.com

The specific architecture adopted is highly dependent on the precise molecular structure, including the nature and position of substituents, which can sterically hinder or promote certain types of interactions.

Self-Assembly Behavior in Solution and at Interfaces

The same non-covalent forces that direct crystal formation also govern the self-assembly of thiophene carboxamides in solution and at interfaces.

In solution, particularly in less polar solvents, these molecules can form aggregates driven by hydrogen bonding and π-π stacking. acs.org This aggregation can be observed using techniques like NMR spectroscopy, where the formation of π-stacked structures leads to characteristic shifts in the proton signals. acs.org The concentration and solvent polarity are critical factors; increasing concentration or using a poorer solvent can promote the formation of larger, more ordered assemblies, sometimes leading to the formation of gels or nanoparticles. nih.gov

At solid-liquid or air-water interfaces, these molecules can organize into ordered monolayers or thin films. The interplay between molecule-substrate interactions and intermolecular forces determines the final structure. On surfaces like gold or silver, thiophene derivatives can form compact islands and chain-like structures through a combination of hydrogen bonding and electrostatic interactions. mdpi.com The ability to control this assembly at interfaces is crucial for the development of organic electronic devices.

Polymeric Materials and Precursors

This compound is a functional monomer that can be used as a precursor for the synthesis of advanced polymeric materials. The presence of both a polymerizable group and an electroactive thiophene moiety makes it a versatile building block.

Monomer Synthesis for Polymerization via the Prop-2-en-1-yl Group

The synthesis of the monomer, this compound, is typically achieved through a straightforward amidation reaction. This involves reacting thiophene-2-carbonyl chloride (or thiophene-2-carboxylic acid activated with a coupling agent) with prop-2-en-1-amine (allylamine). mdpi.comnih.gov

Reaction Scheme: Thiophene-2-carboxylic acid + Activating Agent (e.g., SOCl₂, DCC) → Thiophene-2-carbonyl chloride/activated ester Thiophene-2-carbonyl chloride/activated ester + Prop-2-en-1-amine → this compound + Byproduct

The prop-2-en-1-yl group (allyl group) contains a terminal carbon-carbon double bond, which is amenable to various polymerization techniques, most notably free-radical polymerization or controlled radical polymerization methods like RAFT or ATRP. Polymerization across this double bond results in a polymer with a saturated carbon backbone and pendant thiophene-2-carboxamide side chains.

The resulting polymer, poly(this compound), possesses unique characteristics. The thiophene units appended to the polymer backbone can impart electroactive and optical properties, making the material potentially useful for applications in organic electronics. Furthermore, the amide groups in the side chains can engage in hydrogen bonding, influencing the polymer's solubility, thermal properties, and solid-state morphology. Thiophene-bearing polymers synthesized via other methods have shown thermal stability beyond 250 °C. helsinki.fi While polymerization can also occur via oxidative coupling of the thiophene rings, this often requires specific catalysts and reaction conditions and can be hindered by the amide group. researchgate.net The use of the allyl group provides a distinct and reliable route to high molecular weight polymers with pendant thiophene functionalities. rsc.org

Exploration of Polymerization Pathways (e.g., Cationic Ring-Opening Polymerization of Thiophene-Bearing Heterocycles)

The unique structure of this compound, featuring both a polymerizable thiophene ring and an allyl group, opens up multiple avenues for polymerization. The thiophene moiety is amenable to established polymerization techniques for conjugated polymers, while the allyl group provides a site for other polymerization mechanisms.

Oxidative Polymerization of the Thiophene Ring: A primary method for polymerizing thiophene and its derivatives is through oxidative coupling, which can be performed either chemically or electrochemically. google.comacs.org Chemical oxidative polymerization often employs oxidants like iron(III) chloride (FeCl₃) to link the thiophene units, typically at the 2- and 5-positions. nih.gov This process leads to the formation of polythiophene chains, which are known for their conductive properties. nih.gov Electrochemical polymerization offers another route, where an applied potential facilitates the reaction, often resulting in the direct deposition of a polymer film onto an electrode surface. acs.org For these methods to be successful, control over the reaction conditions is crucial to ensure the formation of regioregular polymers, where the monomer units are linked in a consistent head-to-tail fashion, which is vital for optimizing the material's electronic and optical properties. nih.gov

Cationic Ring-Opening Polymerization (CROP) of Thiophene-Bearing Heterocycles: While the thiophene ring itself does not undergo ring-opening polymerization, it can be incorporated as a functional side group onto other monomers that do. A notable example is the polymerization of thiophene-substituted 2-oxazolines and 2-oxazines. nih.govhelsinki.fi In this strategy, the thiophene unit is attached to the oxazoline or oxazine monomer. These monomers can then be polymerized using standard cationic ring-opening methods, initiated by electrophilic species. helsinki.finih.gov This pathway yields polymers like poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi) with thiophene moieties tethered to the main chain. helsinki.fi The polymerization mechanisms of these heterocycles are orthogonal to the oxidative polymerization of the thiophene ring, meaning it's possible to first create the POx or POzi backbone and subsequently polymerize the pendant thiophene groups to form a crosslinked or conjugated network. helsinki.fi This approach allows for the creation of thermally stable and potentially melt-processable precursor polymers. helsinki.fi

| Polymerization Method | Monomer Type | Key Features | Resulting Polymer |

| Oxidative Coupling | Thiophene derivatives | Uses chemical oxidants (e.g., FeCl₃) or electrochemistry. Can produce conjugated backbones. | Polythiophene |

| Cationic Ring-Opening Polymerization (CROP) | Thiophene-bearing heterocycles (e.g., 2-oxazolines) | Initiated by electrophiles. Forms a stable, non-conjugated backbone with pendant thiophene groups. | Thiophene-functionalized Poly(2-oxazoline)s |

| Self-Acid-Assisted Polymerization (SAAP) | Thiophene macromonomers with oligo(2-oxazoline) side chains | Polymerization occurs in bulk, leading to a grafted polythiophene structure. | Grafted polythiophene with oligo(2-oxazoline) side chains |

This table summarizes key polymerization pathways relevant to thiophene-containing monomers.

Other Potential Pathways: The allyl group on this compound offers additional polymerization possibilities, such as free-radical polymerization or thiol-ene reactions, which could be used to create different polymer architectures or to crosslink existing polymer chains. Furthermore, methods like Ni-catalyzed dehydrobrominative polycondensation have been developed for thiophene monomers, allowing for polymerization to occur at room temperature. nih.gov

Copolymerization Strategies for Tunable Polymer Properties and Enhanced Processability

Copolymerization is a powerful strategy to fine-tune the properties of polymers derived from thiophene-based monomers, addressing challenges such as processability and enhancing functionality. By incorporating different monomer units into the polymer chain alongside this compound or its derivatives, a high degree of control over the final material's characteristics can be achieved.

A key advantage of copolymerization is the ability to modify thermal and mechanical properties. For instance, in the case of thiophene-bearing poly(2-oxazine)s, copolymerization with an aliphatic monomer like 2-n-propyl-2-oxazine can significantly lower the glass transition temperature (Tg) of the resulting polymer. helsinki.fi This adjustment can improve the material's processability, making it more suitable for techniques like melt extrusion printing. helsinki.fi

Furthermore, copolymerization is instrumental in tailoring the electronic and photophysical properties of conjugated polymers. By alternating donor and acceptor monomer units, the energy levels (HOMO-LUMO) and the bandgap of the resulting copolymer can be precisely controlled. nih.gov For example, thienothiophene-based copolymers have been designed with various side-chain end groups to systematically adjust their electronic, photophysical, and morphological properties for applications in polymer solar cells. nih.gov The inclusion of different conjugated spacing units, such as thiophene, bithiophene, or terthiophene, into the polymer backbone also impacts solubility, dopant integration, and ultimately, the electrical conductivity of the thin films. digitellinc.com

The synthesis of block copolymers represents another advanced strategy. For example, block copolymer brushes containing both pendant thiophene and acetylene groups can be synthesized using metal-free surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.com This allows for the creation of complex, structured polymer films where different blocks can be selectively modified. mdpi.com

| Copolymerization Strategy | Comonomer Example | Tunable Property | Potential Application |

| Random Copolymerization | 2-n-propyl-2-oxazine | Glass Transition Temperature (Tg), Processability | Melt Extrusion Printing |

| Donor-Acceptor (D-A) Copolymerization | Benzo[1,2-b:4,5-b′]dithiophene derivative | Electronic Energy Levels, Bandgap, Morphology | Polymer Solar Cells |

| Block Copolymerization (via SI-ATRP) | 3-trimethylsilyl-2-propynyl methacrylate | Spatially Defined Functionality | Nanoelectronic Devices, Sensors |

This interactive table outlines various copolymerization strategies and their impact on polymer properties.

Development of Functional and Stimuli-Responsive Materials (excluding direct biological applications)

Polymers derived from this compound are building blocks for a new generation of functional and stimuli-responsive materials. helsinki.finih.govacs.org These "smart" materials can change their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.orgrsc.org

The inherent electroactivity of the polythiophene backbone is a key feature that can be harnessed. By applying an electrical potential, the oxidation state of the polymer can be changed, leading to alterations in its color (electrochromism) and conductivity. This property is foundational for applications in smart windows, sensors, and electronic displays.

Furthermore, the incorporation of thiophene functionalities into polymer networks allows for the creation of materials that respond to chemical stimuli. For example, the aldehyde group on certain thiophene derivatives can be used to graft functional molecules or to cross-link the polymer network, creating materials with tailored adhesive properties or the ability to react to specific chemical environments. acs.org

Stimuli-responsive polymers can be designed as networks that undergo significant changes in their structure or dimensions. acs.org For instance, temperature-responsive polymers can be used to create materials that swell or shrink with changes in temperature, a property useful for creating actuators or soft robotics. acs.org By combining the conductive nature of polythiophene with a stimuli-responsive polymer matrix, it is possible to develop materials where an electrical signal could be modulated by an environmental stimulus, or vice versa. The covalent integration of thiophenes into polymer backbones opens new pathways for generating these advanced functional and stimuli-responsive materials. helsinki.fi

Role as Key Intermediates in Specialized Chemical Syntheses

Beyond its use as a monomer, the thiophene-2-carboxamide scaffold, including this compound, serves as a crucial intermediate in the synthesis of a wide array of specialized organic molecules. mdpi.comresearchgate.net The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.net Its aromaticity and planar structure facilitate binding to biological receptors, while its chemical nature allows for extensive functionalization to enhance potency and selectivity. mdpi.com

The thiophene-2-carboxamide core is a versatile building block for constructing more complex heterocyclic systems. Synthetic strategies often involve using this core and performing cyclization or cross-coupling reactions to build new rings or add substituents. For example, cyanoacetamide derivatives of thiophenes can act as key intermediates for synthesizing a variety of fused heterocyclic systems through reactions like Gewald reactions or Knoevenagel condensations. researchgate.net

In another common synthetic approach, a halogenated thiophene-2-carboxamide intermediate is used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.commdpi.com This allows for the introduction of various aryl or heteroaryl groups at specific positions on the thiophene ring, leading to a diverse library of compounds. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is used as a precursor that reacts with different aryl boronic acids to produce a range of 5-aryl-substituted derivatives. mdpi.com This modular approach is highly efficient for exploring structure-activity relationships in drug discovery and materials science. The synthesis of N-aryl-N-alkyl-thiophene-2-carboxamide compounds has also been a subject of interest. nih.gov

The utility of these compounds as intermediates is also demonstrated in the synthesis of molecules with specific electronic or optical properties. nih.gov The thiophene-2-carboxamide moiety can be incorporated into larger conjugated systems to fine-tune their properties for applications in materials science. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Methodological Advancements for N-(Prop-2-en-1-yl)thiophene-2-carboxamide

Synthesis:

The synthesis of this compound typically follows established methods for amide bond formation. A common and straightforward approach involves the reaction of thiophene-2-carbonyl chloride with allylamine (B125299) in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, coupling reactions between thiophene-2-carboxylic acid and allylamine using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent provide another efficient route.